molecular formula C21H34N2O B10883712 1'-(4-Ethoxybenzyl)-3,5-dimethyl-1,4'-bipiperidine

1'-(4-Ethoxybenzyl)-3,5-dimethyl-1,4'-bipiperidine

Cat. No.: B10883712
M. Wt: 330.5 g/mol
InChI Key: KGURGDPFABWGJD-UHFFFAOYSA-N
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Description

1'-(4-Ethoxybenzyl)-3,5-dimethyl-1,4'-bipiperidine is a substituted bipiperidine derivative characterized by a 4-ethoxybenzyl group at the 1'-position and methyl groups at the 3- and 5-positions of the piperidine ring. Bipiperidine derivatives are frequently employed as intermediates in drug synthesis, particularly in oncology and neurology, owing to their conformational flexibility and ability to act as ligands in metal complexes .

Properties

Molecular Formula

C21H34N2O

Molecular Weight

330.5 g/mol

IUPAC Name

1-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]-3,5-dimethylpiperidine

InChI

InChI=1S/C21H34N2O/c1-4-24-21-7-5-19(6-8-21)16-22-11-9-20(10-12-22)23-14-17(2)13-18(3)15-23/h5-8,17-18,20H,4,9-16H2,1-3H3

InChI Key

KGURGDPFABWGJD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CC(CC(C3)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1’-(4-Ethoxybenzyl)-3,5-dimethyl-1,4’-bipiperidine involves multiple steps, typically starting with the preparation of the piperidine rings. One common method involves the electrophilic aromatic substitution reaction, where an electrophile reacts with an aromatic compound to form a substituted benzene derivative . The preparation of the ethoxybenzyl group can be achieved through the acylation reaction of 2-chlorine-5-bromobenzoic acid and phenetole in the presence of trifluoroacetic anhydride and boron trifluoride etherate as a catalyst . The final step involves the coupling of the ethoxybenzyl group with the piperidine rings under controlled conditions to obtain the target compound.

Chemical Reactions Analysis

1’-(4-Ethoxybenzyl)-3,5-dimethyl-1,4’-bipiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, which may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups. Common reagents include halides and alkoxides.

    Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds, utilizing palladium catalysts and boron reagents.

Scientific Research Applications

1’-(4-Ethoxybenzyl)-3,5-dimethyl-1,4’-bipiperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-(4-Ethoxybenzyl)-3,5-dimethyl-1,4’-bipiperidine involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The pathways involved in its mechanism of action can vary, including signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Bipiperidine Derivatives

  • 3,5-Dimethyl-1,4'-bipiperidine (C₁₂H₂₄N₂; MW: 196.33): The parent compound lacks the 4-ethoxybenzyl substituent. It serves as a precursor in synthesizing pharmacologically active derivatives, such as irinotecan-related compounds and antiviral agents. Its smaller molecular size and lower lipophilicity limit its direct therapeutic use compared to substituted analogs .
  • 1,4'-Bipiperidine-1'-carboxylic acid derivatives (e.g., Irinotecan Hydrochloride): These derivatives feature a carboxylic ester group at the 1'-position, enabling covalent linkage to cytotoxic agents like camptothecin. For example, irinotecan’s 1,4'-bipiperidine-1'-carboxylate group enhances solubility and metabolic stability, critical for its antitumor activity .

Substituted Bipiperidine Derivatives in Therapeutics

  • Pipamperone ([1,4'-Bipiperidine]-4'-carboxamide with a fluorophenyl group):
    A potent antipsychotic, Pipamperone’s fluorophenyl substituent confers affinity for dopamine and serotonin receptors. The absence of a 4-ethoxybenzyl group in Pipamperone highlights how substituent choice dictates target specificity .

  • Ancriviroc (CCR5 antagonist with bromophenyl and pyridinyl groups): This antiviral agent uses a bromophenyl-ethoxyimino group to block CCR5 co-receptor binding. Unlike 1'-(4-ethoxybenzyl)-substituted analogs, Ancriviroc’s bulkier substituents optimize hydrophobic interactions with the CCR5 binding pocket .

Bipiperidine-Based Metal Complexes

  • Pd(BHEP)-1,4-bipiperidine complexes :
    These binuclear palladium complexes exhibit enhanced stability compared to Pd(MME)-1,4-bipiperidine analogs due to hydrogen-bonding interactions from the BHEP ligand. The 3,5-dimethyl and 4-ethoxybenzyl groups in related compounds could further stabilize such complexes by reducing steric strain and enhancing π-π stacking .

Comparative Pharmacological and Physicochemical Properties

Table 1: Key Properties of Bipiperidine Derivatives

Compound Molecular Formula Molecular Weight Key Substituents Therapeutic Use Stability/Activity Notes
1'-(4-Ethoxybenzyl)-3,5-dimethyl-1,4'-bipiperidine C₁₉H₃₀N₂O 302.46 4-ethoxybenzyl, 3,5-CH₃ Under investigation High lipophilicity; potential DNA intercalator
Irinotecan Hydrochloride C₃₃H₃₈N₄O₆·HCl 623.14 (anhydrous) 1'-carboxylate Antitumor (topoisomerase I inhibitor) Enhanced solubility via ester linkage
Ancriviroc C₂₈H₃₇BrN₄O₃ 557.52 Bromophenyl, pyridinyl Antiviral (CCR5 antagonist) Optimized hydrophobic binding
Pd(BHEP)-1,4-bipiperidine N/A N/A BHEP ligand Antitumor (DNA interaction) High stability due to H-bonding

Stability and Reactivity Insights

  • Metal Complex Stability: Binuclear Pd(II) complexes with 1,4-bipiperidine ligands demonstrate stability influenced by substituents. The 4-ethoxybenzyl group in 1'-(4-Ethoxybenzyl)-3,5-dimethyl-1,4'-bipiperidine may enhance π-stacking with DNA bases, improving antitumor efficacy compared to S-donor ligands like MME, which labilize metal coordination .
  • Metabolic Stability: Ethoxy groups in the 4-position (as seen in the target compound) may slow oxidative metabolism compared to irinotecan’s ester linkages, which are prone to hydrolysis .

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